molecular formula C20H18ClFN2O3S B2457522 4-(3-chloro-4-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1251580-58-1

4-(3-chloro-4-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2457522
CAS No.: 1251580-58-1
M. Wt: 420.88
InChI Key: GLHGPDLXZJEXJG-UHFFFAOYSA-N
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Description

4-(3-chloro-4-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound that belongs to the class of benzothiazine derivatives. This compound is characterized by its unique structure, which includes a benzothiazine core, a piperidine ring, and chloro-fluoro substituted phenyl groups. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Properties

IUPAC Name

[4-(3-chloro-4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O3S/c21-15-12-14(8-9-16(15)22)24-13-19(20(25)23-10-4-1-5-11-23)28(26,27)18-7-3-2-6-17(18)24/h2-3,6-9,12-13H,1,4-5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHGPDLXZJEXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multiple steps:

    Formation of the Benzothiazine Core: This step involves the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions to form the benzothiazine ring.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where piperidine reacts with a suitable electrophilic intermediate.

    Substitution on the Phenyl Ring: The chloro and fluoro groups are introduced via halogenation reactions, typically using reagents like chlorine gas and fluorine gas or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a therapeutic agent due to its potential to interact with various biological targets. Its unique structure allows it to function in several ways:

  • Enzyme Inhibition: It may inhibit specific enzymes, thereby altering metabolic pathways that are crucial for disease progression.
  • Receptor Modulation: The compound can interact with cellular receptors, affecting signaling pathways essential for cell survival and proliferation.
  • DNA Intercalation: It may intercalate into DNA, potentially disrupting replication and transcription processes, which is particularly relevant in cancer therapy.

Research indicates that this compound possesses significant biological activity:

  • Antitumor Activity: Studies have demonstrated that it inhibits cell proliferation in various human cancer cell lines. For instance, it showed significant inhibition of A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) cells at concentrations of 1, 2, and 4 μM, promoting apoptosis and cell cycle arrest.

Antitumor Activity

A notable study evaluated various benzothiazine derivatives for their anticancer properties. The compound demonstrated significant inhibition of cell proliferation in human cancer cell lines through MTT assays. The results indicated that treatment with this compound led to apoptosis and cell cycle arrest.

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest it may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chloro-4-fluorophenyl)-2-(morpholin-4-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide
  • 4-(3-chloro-4-fluorophenyl)-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide

Uniqueness

4-(3-chloro-4-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is unique due to the presence of the piperidine ring, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its binding affinity to certain targets and improve its overall efficacy compared to similar compounds.

Biological Activity

The compound 4-(3-chloro-4-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

1. Tyrosinase Inhibition

Recent studies have highlighted that compounds containing the 3-chloro-4-fluorophenyl moiety exhibit significant inhibitory effects on tyrosinase enzymes. Specifically, research on derivatives of this compound suggests that the presence of the 3-chloro-4-fluorophenyl fragment enhances interactions with the catalytic site of Agaricus bisporus tyrosinase (AbTYR), leading to improved inhibitory potency compared to reference compounds .

2. Anticancer Activity

Benzothiazine derivatives are known for their anticancer properties. The compound's structure allows it to interact with various cellular targets involved in cancer progression. For instance, studies have indicated that benzothiazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including cell cycle arrest and modulation of apoptotic signaling pathways .

3. Antimicrobial Properties

Compounds similar to 4-(3-chloro-4-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione have demonstrated antimicrobial activity against a range of pathogens. The benzothiazine scaffold has been associated with antibacterial and antifungal properties, making it a candidate for further exploration in treating infectious diseases .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
Tyrosinase InhibitionInteraction with AbTYR catalytic site
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth

Case Study: Tyrosinase Inhibition

In a detailed study focusing on the inhibition of AbTYR by various benzothiazine derivatives, it was found that compounds featuring the 3-chloro-4-fluorophenyl group exhibited significantly enhanced inhibitory activity compared to other structural analogs. Molecular docking studies supported these findings by demonstrating favorable binding interactions at the active site of the enzyme .

Case Study: Anticancer Efficacy

In vitro assays conducted on cancer cell lines revealed that derivatives of benzothiazines led to reduced cell viability and increased apoptosis rates. The mechanism was attributed to the activation of intrinsic apoptotic pathways and downregulation of anti-apoptotic proteins .

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